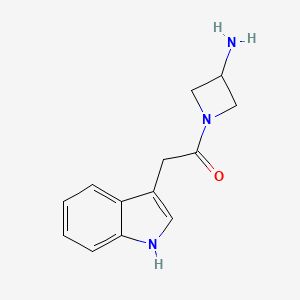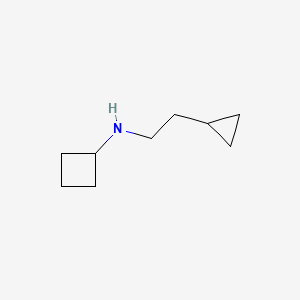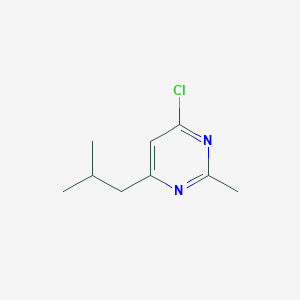
1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one
Overview
Description
1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-one, also known as 3-aminoazetidine-1-one, is an organic compound with a unique structure and versatile applications. It is a heterocyclic compound consisting of a five-membered ring composed of one nitrogen and four carbon atoms, with an additional oxygen atom attached to one of the carbons. 3-aminoazetidine-1-one has found use in a variety of scientific research applications due to its unique structure and reactivity.
Scientific Research Applications
1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-onedine-1-one has found use in a variety of scientific research applications. It has been used as a building block for the synthesis of biologically active compounds, such as inhibitors of protein-protein interactions and HIV-1 protease inhibitors. It has also been used as a starting material for the synthesis of chiral amines, which are important intermediates in the synthesis of pharmaceuticals. In addition, 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-onedine-1-one has been used in the synthesis of a variety of other heterocyclic compounds, such as imidazolines and indolines.
Mechanism of Action
The mechanism of action of 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-onedine-1-one is not well understood. However, it is believed to act as a nucleophile, attacking and forming covalent bonds with electrophiles. This allows it to be used as a building block for the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-onedine-1-one are not well understood. However, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, suggesting that it may have an effect on drug metabolism. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, suggesting that it may have an effect on neuronal function.
Advantages and Limitations for Lab Experiments
1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-onedine-1-one has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it an attractive starting material for the synthesis of other compounds. In addition, its reactivity makes it useful for the synthesis of a variety of heterocyclic compounds. However, it is important to note that its reactivity can also be a limitation, as it may react with other compounds in the reaction mixture.
Future Directions
There are a variety of potential future directions for 1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethan-1-onedine-1-one. It could be used as a starting material for the synthesis of a variety of biologically active compounds, such as inhibitors of protein-protein interactions or HIV-1 protease inhibitors. It could also be used as a starting material for the synthesis of chiral amines, which are important intermediates in the synthesis of pharmaceuticals. In addition, it could be used in the synthesis of a variety of other heterocyclic compounds, such as imidazolines and indolines. Finally, further research into its biochemical and physiological effects could lead to new applications in medicine and pharmacology.
properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-10-7-16(8-10)13(17)5-9-6-15-12-4-2-1-3-11(9)12/h1-4,6,10,15H,5,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHWIMNXEYNGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466678.png)
![2-[(2-Aminophenyl)(methyl)amino]acetic acid](/img/structure/B1466681.png)
![1-[5-Bromo-2-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine](/img/structure/B1466682.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-phenylacetamide](/img/structure/B1466684.png)
![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466685.png)
![2-(Benzo[d]oxazol-2-yl)pentan-1-amine](/img/structure/B1466686.png)
![4-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466687.png)

![1-{[4-(Methylsulfanyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466689.png)
![1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine](/img/structure/B1466690.png)



![1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466698.png)